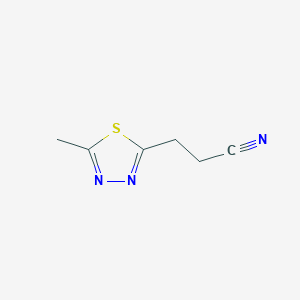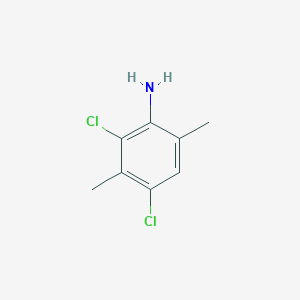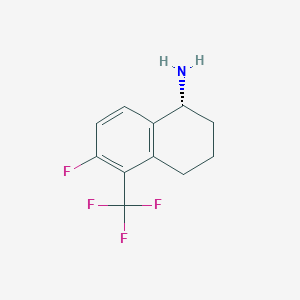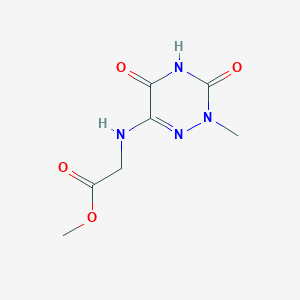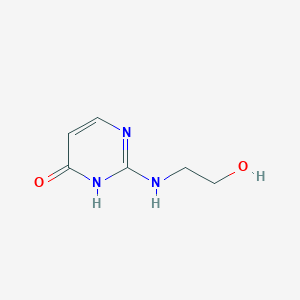
Bis(2,3-dimethyl-1,4-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene(1-))iron(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2,3-dimethyl-1,4-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene(1-))iron(II) is a coordination compound featuring iron as the central metal atom. This compound is known for its unique structural and electronic properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,3-dimethyl-1,4-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene(1-))iron(II) typically involves the reaction of iron(II) chloride with the ligand 2,3-dimethyl-1,4-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete complexation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
Bis(2,3-dimethyl-1,4-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene(1-))iron(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of iron.
Reduction: It can also be reduced to lower oxidation states.
Substitution: Ligand exchange reactions are common, where the diaza-butadiene ligand can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often use solvents like acetonitrile or ethanol under reflux conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction can produce iron(I) complexes.
科学的研究の応用
Bis(2,3-dimethyl-1,4-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene(1-))iron(II) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential as a model for iron-containing enzymes.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to mimic biological iron complexes.
Industry: It is explored for applications in materials science, such as the development of new magnetic materials.
作用機序
The mechanism by which Bis(2,3-dimethyl-1,4-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene(1-))iron(II) exerts its effects involves coordination chemistry. The iron center interacts with various substrates through coordination bonds, facilitating chemical transformations. The molecular targets and pathways involved include:
Catalytic Sites: The iron center acts as a catalytic site for various reactions.
Electron Transfer: The compound can facilitate electron transfer processes, which are crucial in redox reactions.
類似化合物との比較
Similar Compounds
- Bis(2,3-dimethyl-1,4-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene(1-))cobalt(II)
- Bis(2,3-dimethyl-1,4-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene(1-))nickel(II)
Uniqueness
Bis(2,3-dimethyl-1,4-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene(1-))iron(II) is unique due to its specific electronic configuration and the ability of iron to exist in multiple oxidation states. This versatility makes it particularly valuable in catalysis and redox chemistry, distinguishing it from similar compounds with other metal centers.
特性
分子式 |
C56H80FeN4 |
|---|---|
分子量 |
865.1 g/mol |
IUPAC名 |
2-N,3-N-bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diimine;iron |
InChI |
InChI=1S/2C28H40N2.Fe/c2*1-17(2)23-13-11-14-24(18(3)4)27(23)29-21(9)22(10)30-28-25(19(5)6)15-12-16-26(28)20(7)8;/h2*11-20H,1-10H3; |
InChIキー |
VLBDZBAJHRWBGT-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=C(C)C(=NC2=C(C=CC=C2C(C)C)C(C)C)C.CC(C)C1=C(C(=CC=C1)C(C)C)N=C(C)C(=NC2=C(C=CC=C2C(C)C)C(C)C)C.[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




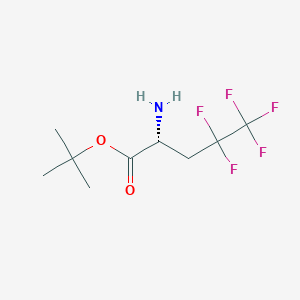
![9-phenyl-3-[(E)-2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole](/img/structure/B13105560.png)
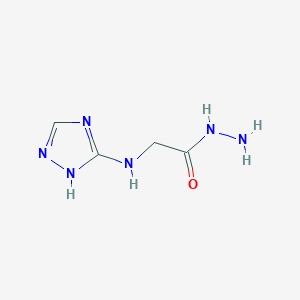
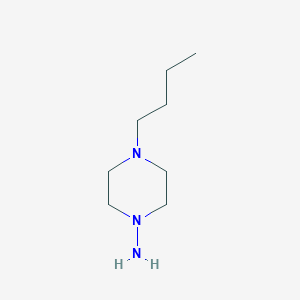
![[1,4]Oxazepino[5,4-a]isoindole-2,7-dione, 4,5-dihydro-1-phenyl-](/img/structure/B13105576.png)

